

Application Notes and Protocols for Conjugating N-Aminofluorescein to Biomolecules

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Compound of Interest

Compound Name: *N-Aminofluorescein*

Cat. No.: *B2550128*

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Introduction

N-Aminofluorescein is a versatile fluorescent probe possessing a primary amine group, making it suitable for conjugation to biomolecules containing carboxyl groups. This application note provides detailed protocols for the covalent labeling of biomolecules such as proteins and antibodies with **N-Aminofluorescein** using the carbodiimide crosslinker EDC in conjunction with N-hydroxysuccinimide (NHS). The resulting fluorescently labeled biomolecules can be utilized in a variety of applications, including cellular imaging, fluorescence microscopy, and as pH sensors within biological systems.

The conjugation process involves the activation of carboxyl groups on the biomolecule using EDC and NHS to form a semi-stable NHS ester. This activated biomolecule is then reacted with the primary amine of **N-Aminofluorescein** to form a stable amide bond. A two-step protocol is generally recommended to improve efficiency and reduce unwanted polymerization of the target biomolecule.^[1]

Data Presentation

Table 1: Recommended Molar Ratios for Optimizing Degree of Labeling (DOL)

The optimal degree of labeling (DOL), which represents the average number of fluorophore molecules per biomolecule, is critical for achieving strong fluorescence without causing self-quenching or impairing the biomolecule's function.[2] For antibodies, a DOL between 2 and 10 is often ideal.[3] The following table provides starting recommendations for the molar excess of reagents to achieve a desired DOL. Optimization is recommended for each specific biomolecule.

Target DOL	Molar Excess of N-Aminofluorescein to Biomolecule	Molar Excess of EDC to Biomolecule	Molar Excess of NHS to Biomolecule
2 - 4	5 - 10 fold	10 - 20 fold	20 - 50 fold
4 - 7	10 - 15 fold	20 - 40 fold	50 - 100 fold
7 - 10	15 - 20 fold	40 - 60 fold	100 - 150 fold

Table 2: Spectral Properties of N-Aminofluorescein

Property	Value
Excitation Maximum (λ_{ex})	~495 nm[4]
Emission Maximum (λ_{em})	~516 nm[4]
Molar Extinction Coefficient (ϵ) at λ_{ex}	~75,000 $\text{cm}^{-1}\text{M}^{-1}$
Correction Factor (A_{280}/A_{max})	~0.3

Experimental Protocols

Materials and Reagents

- Biomolecule (e.g., protein, antibody) with available carboxyl groups (glutamic acid, aspartic acid residues)
- N-Aminofluorescein**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25) or dialysis tubing with appropriate molecular weight cutoff (MWCO)

Two-Step Conjugation Protocol

This two-step protocol is designed to minimize self-coupling of the biomolecule.

Step 1: Activation of Biomolecule's Carboxyl Groups

- **Prepare the Biomolecule:** Dissolve the biomolecule in Activation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.
- **Prepare EDC/NHS Solution:** Immediately before use, dissolve EDC and NHS in Activation Buffer to the desired final concentrations (refer to Table 1). A common starting point is a final concentration of 2 mM EDC and 5 mM NHS.
- **Activation Reaction:** Add the freshly prepared EDC/NHS solution to the biomolecule solution.
- **Incubation:** Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation with **N-Aminofluorescein**

- **Prepare N-Aminofluorescein Solution:** Dissolve **N-Aminofluorescein** in a minimal amount of DMSO and then dilute with Coupling Buffer to the desired final concentration (refer to Table 1).

- **pH Adjustment (Optional but Recommended):** For optimal reaction with the NHS-activated biomolecule, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer.
- **Conjugation Reaction:** Add the **N-Aminofluorescein** solution to the activated biomolecule solution.
- **Incubation:** Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, protected from light.
- **Quench the Reaction:** Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

Purification of the Conjugate

It is crucial to remove unconjugated **N-Aminofluorescein** to obtain an accurate determination of the degree of labeling and to reduce background fluorescence in subsequent applications.

- **Size-Exclusion Chromatography:** Pass the quenched reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the labeled biomolecule.
- **Dialysis:** Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours.

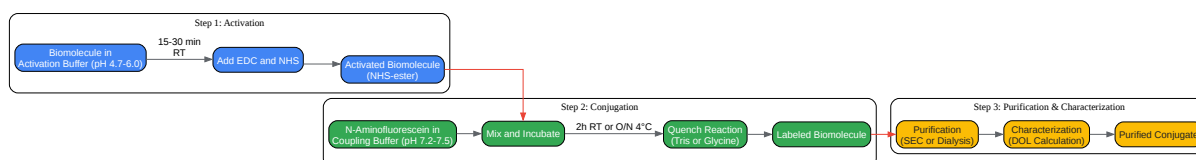
Characterization of the Conjugate

Calculation of the Degree of Labeling (DOL)

- **Measure Absorbance:** Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of **N-Aminofluorescein** (~495 nm, A_{\max}).
- **Calculate Protein Concentration:**
 - Correct the A_{280} for the absorbance of the fluorophore: $A_{\text{prot}} = A_{280} - (A_{\max} \times \text{Correction Factor})$

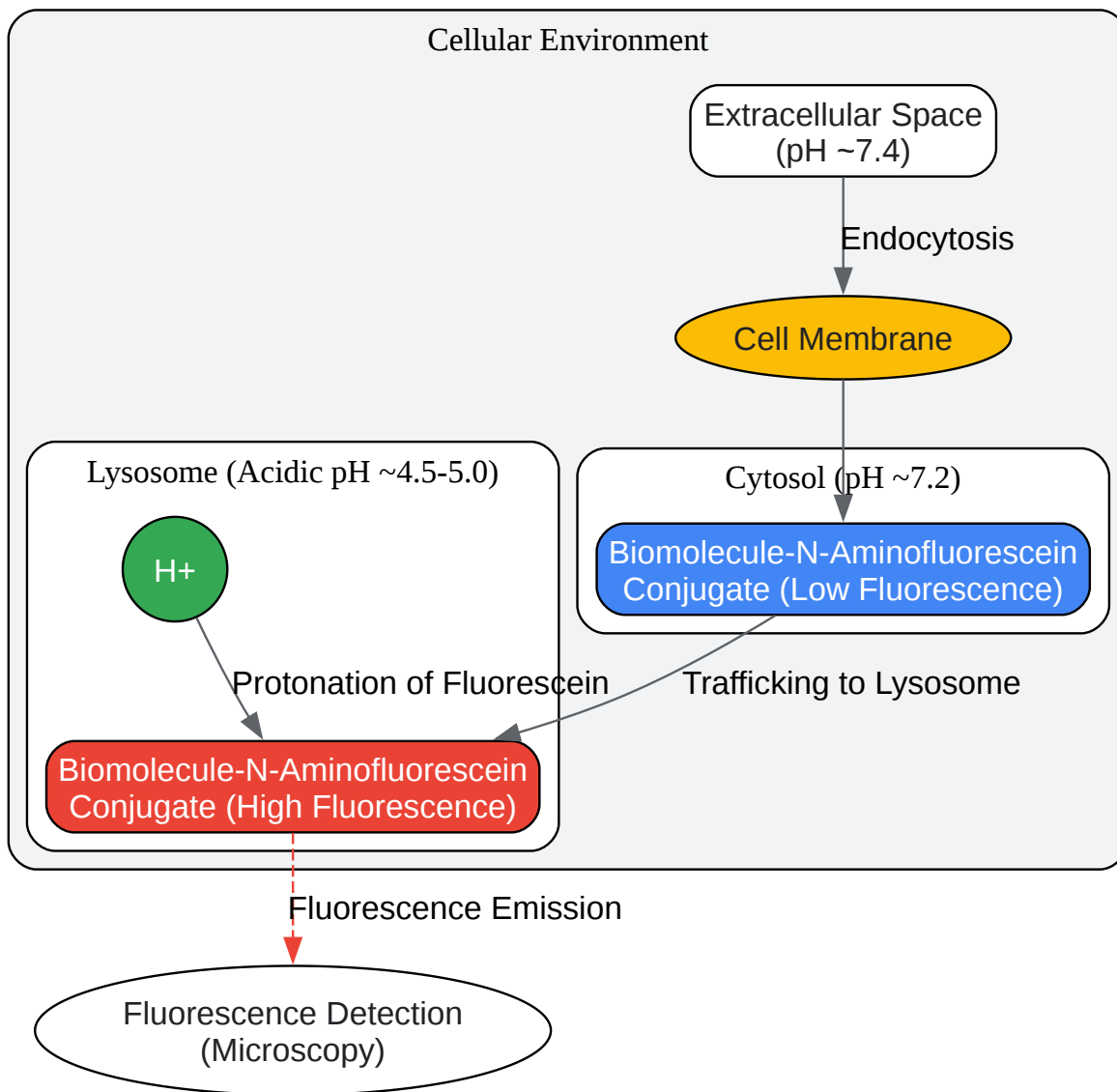
- Calculate the molar concentration of the protein: $[\text{Protein}] \text{ (M)} = A_{\text{prot}} / \epsilon_{\text{prot}}$ (where ϵ_{prot} is the molar extinction coefficient of the protein at 280 nm)
- Calculate Fluorophore Concentration:
 - $[\text{Fluorophore}] \text{ (M)} = A_{\text{max}} / \epsilon_{\text{fluor}}$ (where ϵ_{fluor} is the molar extinction coefficient of **N-Aminofluorescein** at ~495 nm)
- Calculate DOL:
 - $\text{DOL} = [\text{Fluorophore}] / [\text{Protein}]$

Visualizations



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Caption: Workflow for conjugating **N-Aminofluorescein** to a biomolecule.



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Caption: Using **N-Aminofluorescein** conjugates for intracellular pH sensing.

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